The synthesis of vinorelbine involves several key steps, primarily starting from vinblastine sulfate. The process can be summarized as follows:
The entire synthesis process emphasizes maintaining anhydrous conditions and optimizing solvent choice to enhance yield and purity.
Vinorelbine ditartrate has a complex molecular structure characterized by multiple ring systems derived from its parent compound, vinblastine. Its empirical formula is with a molecular weight of approximately 1079.11 g/mol .
The structural analysis can be further supported by techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which elucidate the arrangement of atoms within the molecule.
Vinorelbine participates in various chemical reactions that are crucial for its activity:
These reactions highlight vinorelbine's role as a spindle poison that interferes with mitotic processes.
Vinorelbine's mechanism of action involves several key processes:
Vinorelbine ditartrate exhibits several important physical and chemical properties:
These properties are essential for understanding its formulation for clinical use.
Vinorelbine ditartrate is primarily used in oncology for treating various cancers due to its potent anti-mitotic properties:
Vinorelbine ditartrate exerts its antimitotic effect by binding to β-tubulin subunits at a distinct site on microtubules, situated between adjacent α/β-tubulin heterodimers. This binding induces a conformational change that reduces tubulin dimer affinity for neighboring subunits, thereby suppressing microtubule polymerization. Unlike taxanes that stabilize microtubules, Vinorelbine ditartrate promotes depolymerization, particularly at the plus (+) ends of microtubules, which are critical for spindle dynamics during mitosis. The compound’s high-affinity binding (IC₅₀ = 1.25 nM in HeLa cells) triggers protofilament "peeling," where curved, non-polymerizable tubulin spirals replace linear microtubule structures [1] [2].
Table 1: Comparative Microtubule-Targeting Mechanisms of Antimitotic Agents
Agent Class | Binding Site | Effect on Microtubules | Key Structural Outcome |
---|---|---|---|
Vinca Alkaloids (e.g., Vinorelbine) | β-tubulin interdimer interface | Depolymerization | Spiral protofilaments |
Taxanes | Luminal site on β-tubulin | Stabilization | Rigid, non-dynamic microtubules |
Colchicine | Intradimer interface | Depolymerization | Bent tubulin dimers |
This mechanism disrupts spindle assembly, activates the spindle assembly checkpoint, and arrests cells in metaphase. The sustained mitotic arrest ultimately initiates apoptosis [2] [10].
A pivotal advance of Vinorelbine ditartrate over earlier vinca alkaloids is its differential activity toward mitotic versus neuronal microtubules. Mitotic microtubules exhibit 8–100-fold higher turnover rates than axonal microtubules, making them more sensitive to depolymerizing agents. Vinorelbine ditartrate’s lower binding affinity for axonal microtubules arises from:
Vinorelbine ditartrate represents a semi-synthetic "third-generation" vinca alkaloid, structurally optimized from vinblastine. Key modifications include:
Table 2: Structural Evolution of Vinca Alkaloids
Generation | Prototype Agent | Key Structural Features | Clinical Limitations |
---|---|---|---|
First | Vincristine | Unmodified catharanthine and vindoline rings | Severe neurotoxicity |
Second | Vinblastine | C3-C4 bond saturation | Myelosuppression |
Third | Vinorelbine ditartrate | 8′-carbonyl; C9-C10 saturation; ditartrate salt | Reduced neurotoxicity |
These modifications confer a 10-fold lower neurotoxicity than vincristine while maintaining equivalent antineoplastic potency [3] [5].
Vinorelbine ditartrate-induced mitotic arrest activates apoptosis through transcriptional repression of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). The sequence involves:
In A549 lung cancer cells, Vinorelbine ditartrate (20 nM, 24 hours) decreases Bcl-2 mRNA by >60% and protein by >50%. This mechanism synergizes with DNA-damaging agents, as Bcl-2 downregulation lowers the apoptotic threshold [5] [6].
Vinorelbine ditartrate exhibits clinically relevant synergism with agents modulating mitogen-activated protein kinase (MAPK) pathways:
Table 3: Synergistic Interactions of Vinorelbine Ditartrate
Combination Partner | Cancer Model | Key Molecular Effects | Functional Outcome |
---|---|---|---|
5-Fluorouracil | Triple-negative breast cancer | Bcl-2 ↓; LC3A/B ↑ | Autophagy-enhanced apoptosis |
DT-13 | Non-small-cell lung cancer | FOXM1 ↓; BICD2 ↓ | Mitotic arrest amplification |
Everolimus (mTOR inhibitor) | Hormone-receptor-positive breast cancer | PI3K/AKT/mTOR pathway inhibition | Overcoming kinase-mediated resistance |
These synergisms illustrate Vinorelbine ditartrate’s versatility in multidrug regimens, leveraging shared pathways in mitotic arrest and apoptosis [4] [7] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7